![molecular formula C18H20O5 B1502550 Laurycolactone B CAS No. 85643-77-2](/img/structure/B1502550.png)
Laurycolactone B
Overview
Description
Laurycolactone B is a natural product found in Eurycoma longifolia Jack . It is a type of diterpenoid and has a molecular formula of C18H20O5 .
Synthesis Analysis
Laurycolactone A and B are new quassinoids with a C18 basic skeleton isolated from the Vietnamese Simaroubaceae, Eurycoma longifolia Jack . The structure of Eurycomalactone, a C19 quassinoid isolated previously from the same plant, has been revised and shown to be .Molecular Structure Analysis
The molecular formula of this compound is C18H20O5 . The IUPAC name is (1S,2R,9R,10S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo [10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione . The molecular weight is 316.3 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.35 . It has a crystalline physical description .Scientific Research Applications
Chemical Structure and Isolation
Laurycolactone B is a quassinoid isolated from the plant Eurycoma longifolia, which has been studied for its unique chemical structure. Nguyen-ngoc-Suong et al. (1982) characterized Laurycolactone A and B as new quassinoids with a C18 basic skeleton isolated from Eurycoma longifolia, with their structures established through spectral means and X-ray diffraction analysis (Nguyen-ngoc-Suong et al., 1982). Similarly, Hooi Hoon Ang et al. (2002) identified this compound among other quassinoids isolated from the roots of the same plant (Hooi Hoon Ang et al., 2002).
Pharmacological Importance
Eurycoma longifolia, the source of this compound, has been recognized for various medicinal uses. Bhat and Karim (2010) reviewed the ethnobotanical and pharmacological importance of Eurycoma longifolia, highlighting its traditional uses and the bioactive compounds, including this compound (Bhat & Karim, 2010).
Analytical Method Development
Mutschlechner et al. (2018) developed an HPLC-DAD/ELSD method for the assessment of Eurycoma longifolia products and extracts, which can be utilized for the analysis of compounds including this compound. This method is vital for quality control and verification of herbal products containing this compound (Mutschlechner et al., 2018).
Potential Antifungal and Antimicrobial Activities
D. Walters et al. (2003) and Jian Wang et al. (2022) explored the antifungal activities of lauric acid, a compound related to this compound, highlighting its potential in treating plant pathogenic fungi and rice sheath blight disease. These studies suggest the potential of this compound or its derivatives in similar applications (Walters et al., 2003); (Jian Wang et al., 2022).
properties
IUPAC Name |
(1S,2R,9R,10S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-7-5-10(19)17(3)9(7)6-11(20)18(4)12-8(2)14(23-16(12)22)13(21)15(17)18/h5-6,8,12-15,21H,1-4H3/t8-,12-,13+,14-,15-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTGFNQFMFSMRT-SGRYNZJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(C1C(=O)O2)(C(=O)C=C4C3(C(=O)C=C4C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H]([C@H]3[C@]([C@H]1C(=O)O2)(C(=O)C=C4[C@@]3(C(=O)C=C4C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234899 | |
Record name | Laurycolactone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85643-77-2 | |
Record name | Laurycolactone B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085643772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Laurycolactone B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using Accelerated Solvent Extraction (ASE) in studying compounds like Laurycolactone B from Eurycoma longifolia?
A1: Accelerated Solvent Extraction (ASE) offers a rapid and efficient method for extracting bioactive compounds like this compound from plant material like Eurycoma longifolia roots. [] This technique utilizes elevated temperatures and pressures, enhancing extraction speed and potentially preserving delicate compounds. Researchers successfully optimized ASE conditions for this compound extraction, achieving a maximum yield of 9.21 mg/g using a specific combination of temperature, static time, and cycles. [] This highlights the technique's value in efficiently obtaining this compound for further investigation.
Q2: What analytical techniques were employed to identify this compound and other compounds in Eurycoma longifolia extracts?
A2: Researchers utilized a powerful combination of techniques to identify this compound and other phytochemicals within Eurycoma longifolia extracts. [] After extraction, a sophisticated method called Liquid Chromatography coupled with Triple Quadrupole and Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) was employed. [] This technique allows for the separation of individual compounds within the complex extract, followed by their precise identification based on their mass-to-charge ratios and fragmentation patterns.
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